molecular formula C6H11ClN2O B2562838 3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride CAS No. 22399-90-2

3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride

Cat. No. B2562838
CAS RN: 22399-90-2
M. Wt: 162.62
InChI Key: ZWEJRPZWECKAAK-UHFFFAOYSA-N
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Description

“3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride” is a chemical compound with the molecular formula C6H11ClN2O . It is also known as 3,8-diazabicyclo [3.2.1]octane dihydrochloride .


Synthesis Analysis

The synthesis of 3,8-Diazabicyclo[3.2.1]octanes has been explored in several studies. One method involves the use of 3-Oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones. These can undergo 1,3-dipolar cyclo-additions with acrylate and acrylic acid derivatives . Another approach relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of 3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride is characterized by a bicyclic framework with two nitrogen atoms incorporated into the ring system . The ChemSpider ID for this compound is 10612402 .


Chemical Reactions Analysis

The chemical reactions involving 3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride are quite interesting. For instance, 3-Oxidopyraziniums can undergo 1,3-dipolar cyclo-additions with acrylate and acrylic acid derivatives to afford a 3,8-diazabicyclo[3.2.1]octane .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride include a density of 1.0±0.1 g/cm3, a boiling point of 197.4±8.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It also has a molar refractivity of 32.4±0.3 cm3 and a molar volume of 115.0±3.0 cm3 .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, can be synthesized using 3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride . Tropane alkaloids display a wide array of interesting biological activities .

Enantioselective Construction

Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner has attracted attention from many research groups worldwide . This is due to the wide array of interesting biological activities displayed by the family of tropane alkaloids .

Conversion into Diazabicyclo[2.2.2]octanes

3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride can be converted into Diazabicyclo[2.2.2]octanes . This conversion is achieved through a Wagner-Meerwein rearrangement .

Synthesis of Tricyclic Lactone-Lactams

When acrylic acid and 2-phenylacrylic acid are employed as dipolarophiles, novel tricyclic fused lactone-lactam systems can be obtained . The formation of these tricyclic compounds can be rationalized via the mechanism described above followed by lactonization of the 2,5-diazabicyclo[2.2.2]octane .

Construction of 8-oxabicyclo Octanes

A tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2 has been successfully developed allowing the efficient construction of 8-oxabicyclo octanes and their analogs .

Research in Organic & Biomolecular Chemistry

The 8-azabicyclo[3.2.1]octane scaffold is part of the themed collection: Synthetic methodology in OBC . This indicates that 3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride is a significant compound in the field of organic and biomolecular chemistry .

Future Directions

The future directions for research on 3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of methodologies for the stereochemical control in the transformation that generates the 8-azabicyclo [3.2.1]octane architecture could also be a promising area of research .

properties

IUPAC Name

3,8-diazabicyclo[3.2.1]octan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c9-6-5-2-1-4(8-5)3-7-6;/h4-5,8H,1-3H2,(H,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEJRPZWECKAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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